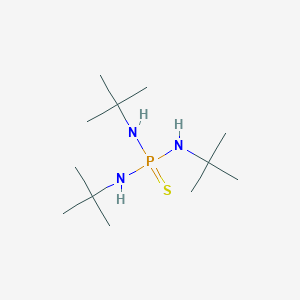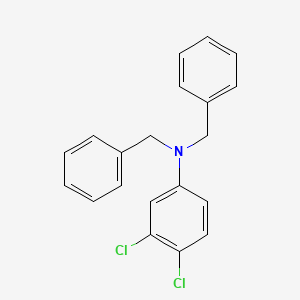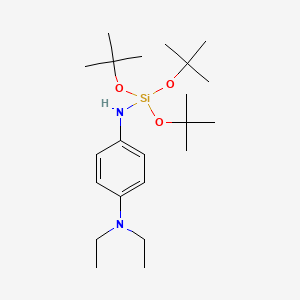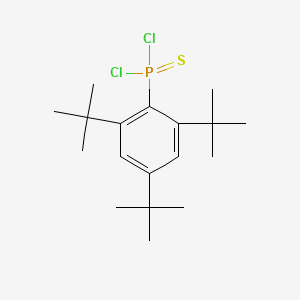
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride is a chemical compound characterized by the presence of three tert-butyl groups attached to a phenyl ring, along with a phosphonothioic dichloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride typically involves the reaction of (2,4,6-Tri-tert-butylphenyl)lithium with phosphorus trichloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to handle the reactive intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phosphonothioate esters or amides, while oxidation reactions may produce phosphonothioic acids.
Wissenschaftliche Forschungsanwendungen
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for understanding biological pathways involving phosphorus.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride involves its ability to interact with various molecular targets. The phosphonothioic dichloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can affect molecular pathways and cellular processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tri-tert-butylphenol: A related compound with similar steric hindrance but different functional groups.
2,6-Di-tert-butylphenol: Another antioxidant with fewer tert-butyl groups, used in industrial applications.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymer production
Uniqueness: (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride is unique due to its combination of steric hindrance from the tert-butyl groups and the reactivity of the phosphonothioic dichloride group. This combination allows for specific interactions in chemical and biological systems, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
85421-74-5 |
|---|---|
Molekularformel |
C18H29Cl2PS |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
dichloro-sulfanylidene-(2,4,6-tritert-butylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H29Cl2PS/c1-16(2,3)12-10-13(17(4,5)6)15(21(19,20)22)14(11-12)18(7,8)9/h10-11H,1-9H3 |
InChI-Schlüssel |
IDQCUFBKYAMBMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(=S)(Cl)Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



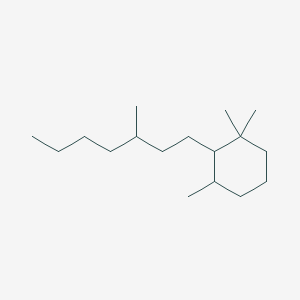
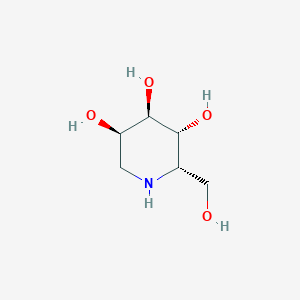
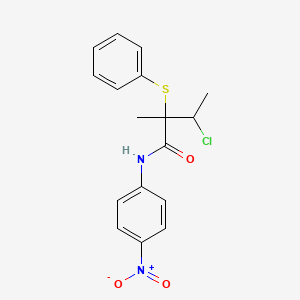

![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
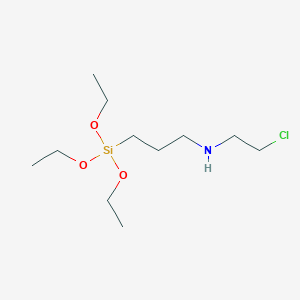
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
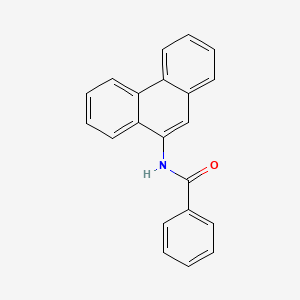
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
